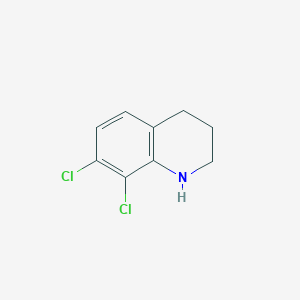

7,8-Dichloro-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8-Dichloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Cl2N It is a derivative of tetrahydroquinoline, characterized by the presence of two chlorine atoms at the 7th and 8th positions of the quinoline ring

Wirkmechanismus

Target of Action

The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .

Mode of Action

This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can affect the production of norepinephrine and epinephrine, which are key neurotransmitters involved in various physiological processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can alter the levels of norepinephrine and epinephrine in the body, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells . Detailed studies on these aspects are currently lacking .

Biochemische Analyse

Biochemical Properties

7,8-Dichloro-1,2,3,4-tetrahydroquinoline interacts with phenylethanolamine N-methyltransferase, an enzyme involved in the conversion of norepinephrine to epinephrine . This interaction is selective and reversible .

Cellular Effects

It is known to influence cell function by inhibiting the activity of phenylethanolamine N-methyltransferase .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to phenylethanolamine N-methyltransferase and inhibiting its activity . This can lead to changes in the levels of norepinephrine and epinephrine in the body .

Dosage Effects in Animal Models

The effects of this compound on blood pressure and adrenal catecholamine levels have been studied in rats

Metabolic Pathways

This compound is involved in the metabolic pathway of norepinephrine and epinephrine, where it inhibits the activity of phenylethanolamine N-methyltransferase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th and 8th positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to less chlorinated tetrahydroquinoline derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Less chlorinated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

7,8-Dichloro-1,2,3,4-tetrahydroquinoline acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the regulation of neurotransmitters. This inhibition can have significant implications for neurological disorders:

- Alzheimer's Disease : The compound's ability to modulate neurotransmitter levels makes it a candidate for studying Alzheimer's disease mechanisms and potential treatments.

- Parkinson's Disease : Similar mechanisms may apply to Parkinson's disease, where neurotransmitter balance is crucial for symptom management.

Antiallergic Applications

Research indicates that derivatives of tetrahydroquinoline compounds can be utilized in treating allergic conditions. For example, formulations containing 7,8-dichloro derivatives have shown efficacy in alleviating allergic symptoms through specific biochemical pathways .

Neurological Research

The compound is being investigated for its neuroprotective properties:

- Potential in Stroke Recovery : Studies suggest that it may minimize ischemic nerve damage following strokes or heart attacks .

- Cognitive Function : Its role in enhancing cognitive functions through neurotransmitter modulation is under exploration .

Case Study 1: Enzyme Inhibition in Neuropharmacology

A study demonstrated that this compound significantly inhibited PNMT activity in vitro. This inhibition led to altered levels of norepinephrine and epinephrine in neuronal cultures, suggesting potential therapeutic applications for mood disorders and stress-related conditions.

Case Study 2: Antiallergic Efficacy

In clinical trials involving patients with allergic rhinitis, a formulation containing this compound showed a marked reduction in symptoms compared to placebo groups. The results indicated that the compound could serve as a basis for developing new antiallergic medications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar chemical properties and biological activities.

2,4-Dichloro-5,6,7,8-tetrahydroquinoline: Another derivative with different substitution patterns on the quinoline ring.

Uniqueness

7,8-Dichloro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives. Its selective inhibition of phenylethanolamine N-methyltransferase makes it a valuable compound for research in neurochemistry and pharmacology .

Biologische Aktivität

7,8-Dichloro-1,2,3,4-tetrahydroquinoline (THQ) is a bicyclic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on extensive research findings.

- Chemical Formula : C₉H₈Cl₂N

- Molecular Weight : Approximately 202.08 g/mol

- Structure : The compound features two chlorine atoms at the 7 and 8 positions of the tetrahydroquinoline ring system, contributing to its unique reactivity and biological profile.

Target Enzyme

The primary target of this compound is phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial in the biosynthesis of catecholamines, specifically converting norepinephrine to epinephrine.

Mode of Action

THQ acts as a potent reversible inhibitor of PNMT. By inhibiting this enzyme, it modulates levels of norepinephrine and epinephrine in the body, which can influence various physiological processes including blood pressure regulation and stress response .

Antimicrobial Properties

Research indicates that THQ exhibits significant antimicrobial activity. It has been studied for its potential effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

Several studies have evaluated the anticancer properties of THQ. For instance, derivatives of tetrahydroquinoline have shown promising results in inhibiting tumor cell growth. In vitro assays demonstrated that certain derivatives had lower IC50 values compared to established chemotherapeutics like Doxorubicin .

| Compound | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |

|---|---|---|---|

| THQ Derivative 1 | 2.5 | Doxorubicin | 37.5 |

| THQ Derivative 2 | 3 | Doxorubicin | 37.5 |

| THQ Derivative 3 | 10 | Doxorubicin | 37.5 |

Neuroprotective Effects

THQ's inhibition of PNMT suggests potential neuroprotective effects. By modulating catecholamine levels, it may offer therapeutic benefits in neurological conditions such as Alzheimer's and Parkinson's diseases .

Pharmacokinetics

The pharmacokinetic profile of THQ is influenced by its chemical structure and interaction with biological systems. Factors such as pH, temperature, and the presence of other biomolecules can affect its bioavailability and efficacy .

Case Studies

- Anticancer Research : A study published in PubMed highlighted the synthesis of novel tetrahydroquinoline derivatives that demonstrated significant anticancer activity with IC50 values indicating higher potency than traditional chemotherapeutic agents .

- Neurochemical Studies : Research focused on the role of PNMT in neurological disorders has utilized THQ as a tool to understand catecholamine metabolism better and its implications in diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUVGZQCYMYMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.